
Cis -Tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-Tosylate, also known as cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate, is an organic compound typically found as a white crystalline solid. It is an important intermediate in organic synthesis, particularly in pharmaceutical research and manufacturing. This compound is known for its stability under normal conditions but may decompose under strong acidic or basic environments .
Wirkmechanismus
Target of Action
Cis-Tosylate, like other tosylates, primarily targets alcohols . Alcohols are poor substrates for substitution reactions due to the hydroxyl group being a strong base and thus a poor leaving group . Tosylates, including Cis-Tosylate, convert the hydroxyl group into a much better leaving group through conversion to a sulfonate group .
Mode of Action
Cis-Tosylate interacts with its targets (alcohols) by converting the hydroxyl group into a sulfonate group . This conversion enhances the leaving group ability of the alcohol, making it a better substrate for nucleophilic substitution reactions . The OTs groups, formed as a result of this conversion, can participate in substitution and elimination reactions .
Biochemical Pathways
The primary biochemical pathway affected by Cis-Tosylate is the conversion of alcohols into good leaving groups . This conversion enhances the reactivity of alcohols in nucleophilic substitution reactions . The downstream effects include the formation of new compounds through these substitution reactions .
Pharmacokinetics
While specific pharmacokinetic data for Cis-Tosylate is not readily available, it’s worth noting that the pharmacokinetics of a compound can greatly impact its bioavailability. Factors such as absorption, distribution, metabolism, and excretion (ADME) all play crucial roles. For instance, valemetostat tosylate, a related compound, has been studied for its pharmacokinetics . It was found that food intake significantly impacts the pharmacokinetics of valemetostat tosylate, leading to lower maximum plasma concentration and area under the concentration-time curve .
Result of Action
The primary molecular effect of Cis-Tosylate’s action is the conversion of the hydroxyl group in alcohols into a sulfonate group . This conversion enhances the leaving group ability of the alcohol, making it a better substrate for nucleophilic substitution reactions . The cellular effects would depend on the specific context and the compounds involved in the substitution reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cis-Tosylate involves several steps:
Hydrogenation of p-toluenesulfonic acid ester: This step involves the hydrogenation of p-toluenesulfonic acid ester to obtain the corresponding toluenesulfonic acid.
Amide Condensation Reaction: The toluenesulfonic acid undergoes an amide condensation reaction with 2,4-dichlorobenzaldehyde under alkaline conditions to form the corresponding amide.
Substitution Reaction: The amide is then substituted with 1H-imidazolecarboxaldehyde under basic conditions to generate the desired cis-Tosylate.
Industrial Production Methods
In an industrial setting, the synthesis of cis-Tosylate can be optimized for higher yields and purity. For instance, one method involves the reaction of 1,3-dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-, (2R,4S)- with p-toluenesulfonyl chloride in the presence of triethylamine and dichloromethane at controlled temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
Cis-Tosylate primarily undergoes nucleophilic substitution reactions due to its excellent leaving group properties. The sulfonate group can be replaced by various nucleophiles, making it a versatile intermediate in organic synthesis .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Elimination Reactions: Under basic conditions, cis-Tosylate can undergo elimination reactions to form alkenes.
Major Products
The major products of these reactions depend on the nucleophile used. For example, reaction with sodium azide yields azides, while reaction with potassium cyanide produces nitriles .
Wissenschaftliche Forschungsanwendungen
Cis-Tosylate has a wide range of applications in scientific research:
Biology: In biological research, cis-Tosylate derivatives are used to study enzyme mechanisms and protein interactions.
Medicine: It plays a crucial role in the synthesis of antifungal and anticancer drugs.
Industry: Cis-Tosylate is used in the production of dyes, pigments, and catalysts.
Vergleich Mit ähnlichen Verbindungen
Cis-Tosylate can be compared with other sulfonate esters such as mesylates and triflates:
Mesylates (Methanesulfonates): Similar to tosylates, mesylates are excellent leaving groups but are generally less reactive due to the smaller size of the methanesulfonyl group.
Triflates (Trifluoromethanesulfonates): Triflates are more reactive than tosylates due to the electron-withdrawing effect of the trifluoromethyl group, making them even better leaving groups.
List of Similar Compounds
- Methanesulfonates (Mesylates)
- Trifluoromethanesulfonates (Triflates)
- Benzenesulfonates
Cis-Tosylate stands out due to its balance of reactivity and stability, making it a preferred choice in many synthetic applications.
Eigenschaften
CAS-Nummer |
154003-23-3 |
|---|---|
Molekularformel |
C20H18Cl2N3O5S- |
Molekulargewicht |
483.3 g/mol |
IUPAC-Name |
3-[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]-2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C20H19Cl2N3O5S/c1-12-3-6-18(31(26,27)28)13(2)19(12)17-8-29-20(30-17,9-25-11-23-10-24-25)15-5-4-14(21)7-16(15)22/h3-7,10-11,17H,8-9H2,1-2H3,(H,26,27,28)/p-1 |
InChI-Schlüssel |
WAYJYHNFFMNZJA-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)[O-])C)C2COC(O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO[C@](O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)[O-])C)C2COC(O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Q1: What is the significance of studying the phenolysis of cis-4-t-butylcyclohexyl p-toluenesulfonate?
A1: This research explores the solvolysis reaction of cis-4-t-butylcyclohexyl p-toluenesulfonate (a cis-tosylate) in phenol. By studying the reaction rates and product distribution of both the cis and trans isomers, the researchers aim to gain a deeper understanding of the mechanisms governing solvolysis and the influence of stereochemistry on these reactions. The research highlights that phenol behaves similarly to other hydroxylic solvents in solvolysis reactions, as evidenced by the axial-equatorial rate ratios observed [].
Q2: How does the reactivity of cis-4-t-butylcyclohexyl p-toluenesulfonate differ from its trans isomer in phenolysis?
A2: The research demonstrates that at 75°C in a phenol-benzene mixture (1:1 by weight), the cis-4-t-butylcyclohexyl p-toluenesulfonate reacts faster than the trans isomer by a factor of 3.08 []. This difference in reactivity is attributed to the axial orientation of the tosylate group in the cis isomer, which makes it more susceptible to nucleophilic attack by the phenol solvent molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


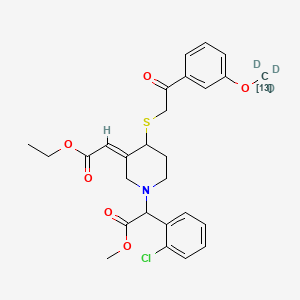

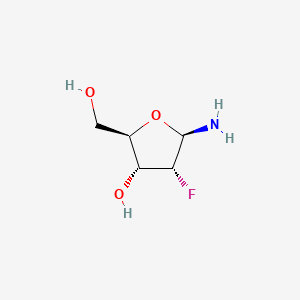



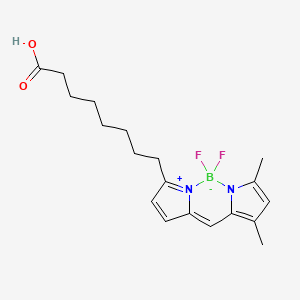
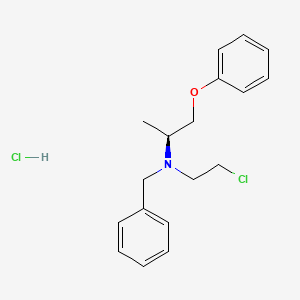
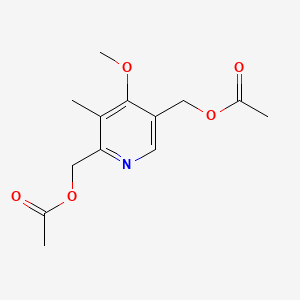
![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)

